5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and thiophene moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3OS/c18-12-4-3-11(13(19)8-12)10-21-5-6-22-15(17(21)23)9-14(20-22)16-2-1-7-24-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJDVMUWDSZJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the 4-bromo-2-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 4-bromo-2-fluorobenzyl halides.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its unique chemical structure.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The presence of bromine and fluorine atoms may enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(4-methylbenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(4-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Uniqueness
The unique combination of bromine, fluorine, and thiophene moieties in 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, binding affinity, and overall biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
